molecular formula C12H17Cl2NO B1424676 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220029-14-0

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Cat. No.: B1424676
CAS No.: 1220029-14-0
M. Wt: 262.17 g/mol
InChI Key: XSQAZFYTKCRIEH-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring and a chloro-methyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but it generally requires heating under reflux to ensure the completion of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 3-(4-Chloro-3-methylphenoxy)phenylboronic acid

  • 4-Chloro-3-methylphenol

  • Piperidine derivatives

Uniqueness: 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQAZFYTKCRIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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